molecular formula C16H25NO3 B2644091 tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate CAS No. 1353875-97-4

tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate

Cat. No. B2644091
CAS RN: 1353875-97-4
M. Wt: 279.38
InChI Key: WMKBVCDGQQIADJ-LYOVBCGYSA-N
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Description

The compound “tert-butyl (1’R,2R,5’S)-6’,6’-dimethyl-4-oxospiro[azetidine-2,2’-bicyclo[3.1.1]heptane]-1-carboxylate” is a complex organic molecule. It contains a spiro[azetidine-2,2’-bicyclo[3.1.1]heptane] core, which is a bicyclic structure with a spiro junction at one of the carbons . The molecule also contains a tert-butyl ester group, which is a common protecting group in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spiro[azetidine-2,2’-bicyclo[3.1.1]heptane] core and a tert-butyl ester group . The stereochemistry at the spiro junction and the other stereocenters in the molecule would be crucial for its properties and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar bicyclic structures have been involved in various types of reactions . For instance, cyclopropenes, which are part of the bicyclic core, can undergo various types of annulation reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthetic Routes

    Researchers have developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its utility for further selective derivatization on the azetidine and cyclobutane rings. This compound provides a convenient entry point to novel compounds, offering access to chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Versatile Intermediates for Medicinal Chemistry

    The synthesis of piperidine derivatives fused to a tetrahydrofuran ring demonstrates the compound's flexibility in generating structurally diverse intermediates, which can react with electrophiles in the presence of triethylamine to yield N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

  • Crossed [2 + 2] Cycloaddition Reactions

    Intermolecular cross-selective [2 + 2] photocycloaddition reactions of exocyclic arylidene oxetanes, azetidines, and cyclobutanes with simple electron-deficient alkenes, facilitated by blue light irradiation using a commercially available Ir(III) photosensitizer, have been reported. This transformation enables the synthesis of a range of polysubstituted 2-oxaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and spiro[3.3]heptane motifs, crucial in medicinal chemistry as gem-dimethyl and carbonyl bioisosteres (Murray et al., 2021).

Applications in Drug Discovery

  • Spirocyclic Oxindole Analogs

    An efficient synthesis approach toward spirocyclic oxindole analogs, starting from commercially available chiral lactone, has been developed. These compounds are significant for their potential use in drug discovery, offering versatile synthetic routes for the creation of enantiomerically pure intermediates (Maton et al., 2010).

  • Conformationally Constrained Amino Acids

    The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, starting from L-serine, demonstrates the potential of these compounds in generating novel glutamic acid analogs. Such derivatives could serve as valuable tools in probing biological systems and designing peptidomimetics (Hart & Rapoport, 1999).

Future Directions

The study of complex bicyclic structures like this compound is an active area of research in organic chemistry . Future directions could include the development of more efficient synthetic routes, the study of its reactivity and properties, and potential applications in drug discovery or materials science.

properties

IUPAC Name

tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-14(2,3)20-13(19)17-12(18)9-16(17)7-6-10-8-11(16)15(10,4)5/h10-11H,6-9H2,1-5H3/t10-,11+,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKBVCDGQQIADJ-LYOVBCGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C1C2)CC(=O)N3C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@]3([C@@H]1C2)CC(=O)N3C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate

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